molecular formula C9H12F2O3 B8275304 Isopropyl 1-(difluoromethyl)-3-oxocyclobutanecarboxylate

Isopropyl 1-(difluoromethyl)-3-oxocyclobutanecarboxylate

Cat. No. B8275304
M. Wt: 206.19 g/mol
InChI Key: STOWMFDOZUOAKE-UHFFFAOYSA-N
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Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 304B (300 mg, 1.189 mmol) was added a conc. aq. solution of HCl (0.457 mL, 5.94 mmol) and the reaction mass was stirred at RT for 48 h. The reaction was quenched with water and extracted with DCM (2×25 mL). The organic layer was washed with water, a 10% aq. solution of NaHCO3, dried over Na2SO4, filtered and the filtrate concentrated. The crude product was purified by silica gel chromatography (4 g REDISEP® column, eluting with 25% ethyl acetate in hexanes). Fractions containing the product were combined and evaporated to afford Intermediate 304C as a pale yellow liquid (150 mg, 61%). 1H NMR (400 MHz, chloroform-d) δ ppm 6.40 (s, 1H), 5.15 (s, 1H), 3.33-3.51 (m, 4H), 1.23-1.33 (m, 6H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0.457 mL
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:17])[C:3]1([C:11]([O:13][CH:14]([CH3:16])[CH3:15])=[O:12])[CH2:6][C:5](OC)([O:7]C)[CH2:4]1.Cl>>[F:1][CH:2]([F:17])[C:3]1([C:11]([O:13][CH:14]([CH3:15])[CH3:16])=[O:12])[CH2:4][C:5](=[O:7])[CH2:6]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC(C1(CC(C1)(OC)OC)C(=O)OC(C)C)F
Name
Quantity
0.457 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mass was stirred at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×25 mL)
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 10% aq. solution of NaHCO3, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (4 g REDISEP® column, eluting with 25% ethyl acetate in hexanes)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(C1(CC(C1)=O)C(=O)OC(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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